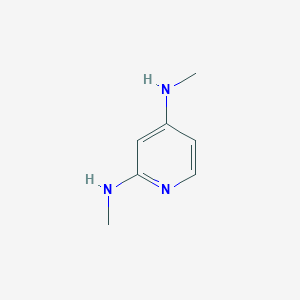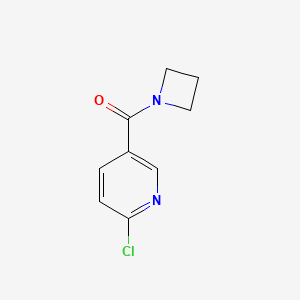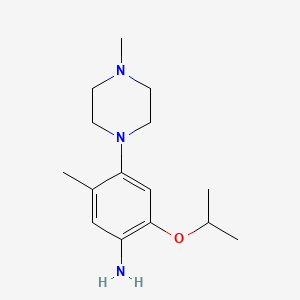
2-ISOPROPOXY-5-METHYL-4-(4-METHYLPIPERAZIN-1-YL)ANILINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-ISOPROPOXY-5-METHYL-4-(4-METHYLPIPERAZIN-1-YL)ANILINE is an organic compound that belongs to the class of aniline derivatives. These compounds are characterized by the presence of an aniline group, which is a phenyl group attached to an amino group. The compound’s structure includes a piperazine ring, which is a common feature in many pharmacologically active compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-ISOPROPOXY-5-METHYL-4-(4-METHYLPIPERAZIN-1-YL)ANILINE typically involves multiple steps:
Formation of the aniline derivative: This can be achieved by nitration of a suitable precursor followed by reduction.
Introduction of the piperazine ring: This step often involves nucleophilic substitution reactions where the piperazine ring is introduced.
Alkylation: The final step involves the alkylation of the aniline derivative to introduce the propan-2-yloxy group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the aniline or piperazine moieties.
Reduction: Reduction reactions can be used to modify the functional groups attached to the aniline ring.
Substitution: Nucleophilic or electrophilic substitution reactions are common, especially for modifying the piperazine ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while substitution reactions could introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Potential use as a pharmaceutical agent due to its structural similarity to known drugs.
Industry: Used in the production of dyes, polymers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-ISOPROPOXY-5-METHYL-4-(4-METHYLPIPERAZIN-1-YL)ANILINE would depend on its specific biological target. Generally, compounds with piperazine rings can interact with various receptors and enzymes, affecting cellular pathways. The aniline group might also play a role in binding to specific proteins or nucleic acids.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4-Methylpiperazin-1-yl)aniline: Lacks the propan-2-yloxy group.
5-Methyl-2-(propan-2-yloxy)aniline: Lacks the piperazine ring.
4-(4-Methylpiperazin-1-yl)-2-(propan-2-yloxy)aniline: Similar structure but different substitution pattern.
Uniqueness
The unique combination of the piperazine ring, aniline group, and propan-2-yloxy group in 2-ISOPROPOXY-5-METHYL-4-(4-METHYLPIPERAZIN-1-YL)ANILINE may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C15H25N3O |
|---|---|
Molekulargewicht |
263.38 g/mol |
IUPAC-Name |
5-methyl-4-(4-methylpiperazin-1-yl)-2-propan-2-yloxyaniline |
InChI |
InChI=1S/C15H25N3O/c1-11(2)19-15-10-14(12(3)9-13(15)16)18-7-5-17(4)6-8-18/h9-11H,5-8,16H2,1-4H3 |
InChI-Schlüssel |
PLVVFXPZTQAKMT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1N2CCN(CC2)C)OC(C)C)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-cyclopentyl-3-[2-(1H-indol-3-yl)ethyl]urea](/img/structure/B8744325.png)
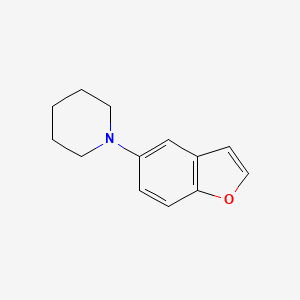
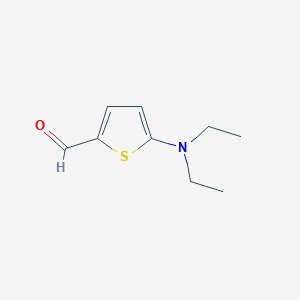
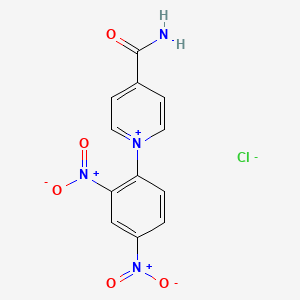
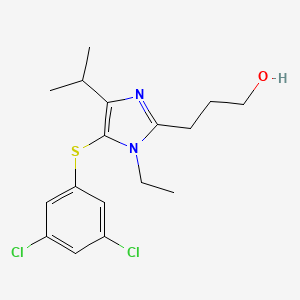
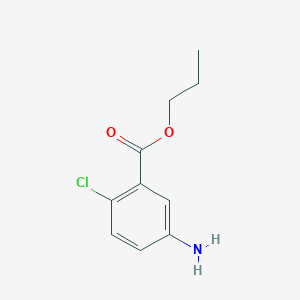
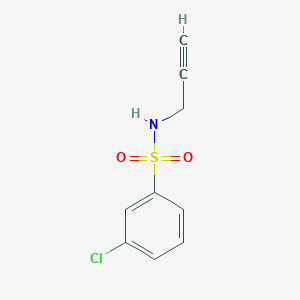
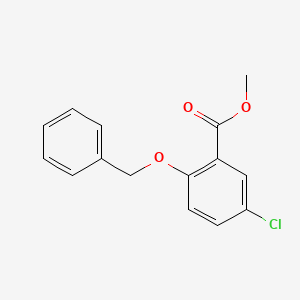
![4-chloro-1-(3-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B8744385.png)
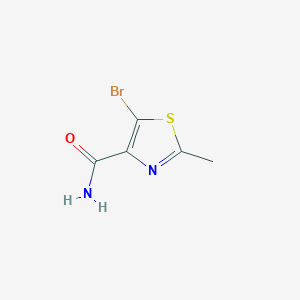
![3-([1,1'-Bi(cyclopropan)]-2-yl)phenol](/img/structure/B8744404.png)
![3-[(4-Cyanopyridin-2-YL)sulfanyl]benzoic acid](/img/structure/B8744405.png)
